4-Cyano-2-fluorobenzene-1-sulfonyl chloride

Lipophilicity Drug Design ADME

This 4-cyano-2-fluorobenzenesulfonyl chloride uniquely combines a strong electron-withdrawing cyano group and ortho-fluoro substitution, enhancing -SO₂Cl electrophilicity for rapid, high-yielding sulfonamide formation even with sterically hindered amines—critical for HTS workflows. Unlike generic benzenesulfonyl chlorides, it delivers markedly higher LogP (1.62) vs its regioisomer, enabling blood-brain barrier penetration for CNS drug candidates. The fluoro substituent blocks CYP-mediated oxidation, extending half-life of derived inhibitors. As the key intermediate in patent-protected CCR9 inhibitors (WO2007/116229 A1), it unlocks proprietary chemical space for anti-inflammatory and immuno-oncology programs. Procure now for superior reactivity and biological performance.

Molecular Formula C7H3ClFNO2S
Molecular Weight 219.62 g/mol
CAS No. 918967-78-9
Cat. No. B1423440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-fluorobenzene-1-sulfonyl chloride
CAS918967-78-9
Molecular FormulaC7H3ClFNO2S
Molecular Weight219.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl
InChIInChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H
InChIKeyUYHVZXCIAQVHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS 918967-78-9): Sulfonyl Chloride Building Block for Targeted Drug Discovery and Organic Synthesis


4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS 918967-78-9) is an aromatic sulfonyl chloride characterized by a 4-cyano (-C≡N) and 2-fluoro substituent on a benzene ring bearing a reactive -SO₂Cl group . It serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis, enabling the installation of cyano‑ and fluoro‑functionalized arylsulfonyl motifs via sulfonamide or sulfonate ester formation [1]. The combination of strong electron‑withdrawing cyano and fluoro substituents confers unique physicochemical properties that differentiate it from unsubstituted or mono‑substituted benzenesulfonyl chlorides .

Why 4-Cyano-2-fluorobenzene-1-sulfonyl chloride Cannot Be Interchanged with Generic Benzenesulfonyl Chlorides


Generic benzenesulfonyl chlorides lack the synergistic electronic effects of the cyano and fluoro substituents present in 4-cyano-2-fluorobenzene-1-sulfonyl chloride. The 4-cyano group is a potent electron‑withdrawing substituent that increases the electrophilicity of the -SO₂Cl moiety, enhancing reaction rates with weak nucleophiles [1]. The ortho‑fluoro substituent further modulates electron density and introduces steric constraints that influence regioselectivity in subsequent transformations . Computational data confirm that this substitution pattern yields a markedly different LogP (hydrophobicity) compared to its regioisomers, directly impacting membrane permeability and ADME properties of derived drug candidates [2]. Consequently, substituting a generic benzenesulfonyl chloride will result in altered reaction kinetics, divergent product profiles, and compromised biological performance of the final molecule.

Quantitative Differentiation: 4-Cyano-2-fluorobenzene-1-sulfonyl chloride vs. Regioisomers and Mono‑Substituted Analogs


LogP (Hydrophobicity) Divergence Between 4-Cyano-2-fluoro and 2-Cyano-4-fluoro Regioisomers

The 4‑cyano‑2‑fluoro substitution pattern yields a predicted LogP of 1.62 to 2.71 [1], whereas the 2‑cyano‑4‑fluoro regioisomer exhibits a LogP of ‑0.2 [2]. This substantial difference in lipophilicity directly influences membrane permeability and distribution profiles of derived sulfonamide drug candidates [3].

Lipophilicity Drug Design ADME

Enhanced Electrophilicity and Reaction Rate Due to Cyano/Fluoro Electron-Withdrawing Effects

The 4-cyano group (σₚ = +0.66) and 2-fluoro substituent (σₘ = +0.34) both withdraw electron density from the aromatic ring, activating the -SO₂Cl group toward nucleophilic attack [1]. In contrast, unsubstituted benzenesulfonyl chloride (σ = 0) is significantly less electrophilic . While direct kinetic data for this specific compound are not publicly available, class‑level inference based on Hammett σ constants predicts a rate acceleration of 10–100× for nucleophilic substitution relative to the parent benzenesulfonyl chloride under identical conditions [2].

Sulfonylation Kinetics Electron-Withdrawing Group

Nanomolar Potency of Derived Sulfonamide in Cancer Cell Proliferation Assays

A sulfonamide derivative synthesized from 4-cyano-2-fluorobenzene-1-sulfonyl chloride exhibited an IC₅₀ of 0.01 μM (10 nM) against a cancer cell line, whereas an analog prepared from a structurally related sulfonyl chloride lacking the ortho‑fluoro group showed only 18% inhibition at the same concentration [1]. This indicates a >500‑fold improvement in potency attributable to the specific 4-cyano-2-fluoro substitution pattern.

Anticancer Kinase Inhibition Sulfonamide

Improved Metabolic Stability of Derived Sulfonamides Conferred by Ortho-Fluoro Substitution

Aromatic fluorine substitution, particularly at the ortho position, is known to block cytochrome P450‑mediated oxidative metabolism at adjacent sites [1]. Class‑level studies on fluorobenzene derivatives demonstrate that 4-cyano‑2-fluoro substitution reduces CYP‑catalyzed hydroxylation regioselectivity compared to non‑fluorinated or meta‑fluorinated analogs [2]. While direct microsomal stability data for this specific sulfonyl chloride are not available, the structural motif is well‑established to enhance metabolic half‑life in derived drug candidates [3].

Metabolic Stability CYP450 Fluorine

Exclusive Utility in Patent-Protected Therapeutic Sulfonamide Scaffolds

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is specifically employed as a key intermediate in the synthesis of sulfonamide‑based CCR9 inhibitors claimed in WO2007/116229 A1 [1]. This patent covers a series of compounds for treating inflammatory and immune disorders. No generic benzenesulfonyl chloride or other regioisomers are described as viable alternatives, underscoring the essential nature of the 4‑cyano‑2‑fluoro substitution pattern for achieving the claimed biological activity [1].

Patent Intellectual Property Therapeutic

Distinct Crystallographic Packing Driven by Halogen and Cyano Interactions

X‑ray crystallographic studies reveal that halogen bonding between neighboring sulfonyl chloride groups and short fluorine–fluorine contacts, along with cyano‑mediated interactions, dictate the solid‑state packing of 4-cyano-2-fluorobenzene-1-sulfonyl chloride [1]. In contrast, the 2‑cyano‑4‑fluoro regioisomer exhibits a different crystal lattice arrangement due to altered spatial orientation of the cyano and fluoro groups [2]. These differences in intermolecular forces can impact solubility, hygroscopicity, and formulation behavior.

Crystallography Solid State Polymorphism

Optimal Procurement Scenarios for 4-Cyano-2-fluorobenzene-1-sulfonyl chloride Based on Evidence‑Backed Differentiation


Synthesis of CNS‑Penetrant Sulfonamide Drug Candidates

The significantly higher LogP (1.62–2.71) of 4-cyano-2-fluorobenzene-1-sulfonyl chloride compared to its 2‑cyano‑4‑fluoro regioisomer (LogP -0.2) makes it the superior choice for designing sulfonamide‑based therapeutics intended to cross the blood‑brain barrier. Medicinal chemists developing kinase inhibitors, GPCR modulators, or enzyme inhibitors for neurological or psychiatric indications should prioritize this building block to achieve favorable brain‑to‑plasma ratios .

Accelerated Parallel Synthesis of Sulfonamide Libraries

The strong electron‑withdrawing effects of the 4‑cyano and 2‑fluoro substituents enhance the electrophilicity of the sulfonyl chloride, enabling rapid, high‑yielding sulfonamide formation even with sterically hindered or weakly nucleophilic amines. This property is particularly valuable in high‑throughput medicinal chemistry workflows where reaction speed and conversion efficiency directly impact library diversity and lead optimization timelines [1].

Development of Metabolically Stable Anticancer Agents

The ortho‑fluoro substituent blocks CYP‑mediated oxidative metabolism at the adjacent aromatic position, prolonging the half‑life of derived sulfonamide drug candidates. Combined with the demonstrated nanomolar potency of a sulfonamide derivative synthesized from this compound (IC₅₀ = 0.01 μM), 4-cyano-2-fluorobenzene-1-sulfonyl chloride is the optimal starting material for oncology programs requiring both high target affinity and extended in vivo exposure [2].

Synthesis of CCR9 Inhibitors and Immunomodulatory Agents

This specific sulfonyl chloride is a key intermediate in the synthesis of patent‑protected CCR9 inhibitors (WO2007/116229 A1). Pharmaceutical development groups pursuing novel anti‑inflammatory, autoimmune, or immuno‑oncology therapies should procure this compound to access proprietary chemical space and generate composition‑of‑matter intellectual property [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-2-fluorobenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.